N-(3,4-difluorophenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
N-(3,4-DIFLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a synthetic compound with a complex molecular structure It is characterized by the presence of fluorine atoms on its phenyl rings, which can significantly influence its chemical properties and biological activities
Preparation Methods
The synthesis of N-(3,4-DIFLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the introduction of fluorine atoms and the formation of the piperidine ring. The synthetic routes often require specific reaction conditions, such as controlled temperatures and the use of catalysts. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
N-(3,4-DIFLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(3,4-DIFLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-DIFLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to its observed effects. The presence of fluorine atoms can enhance its binding affinity and selectivity for these targets .
Comparison with Similar Compounds
N-(3,4-DIFLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
N-(3,4-Difluorophenyl)piperidine-4-carboxamide: This compound has a similar structure but lacks the methanesulfonyl group.
N-(4-Fluorophenyl)benzamide: This compound has a different core structure but shares the presence of fluorine atoms.
The uniqueness of N-(3,4-DIFLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and fluorine atoms, which can influence its chemical and biological properties .
Properties
Molecular Formula |
C19H19F3N2O3S |
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Molecular Weight |
412.4 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C19H19F3N2O3S/c20-15-3-1-13(2-4-15)12-28(26,27)24-9-7-14(8-10-24)19(25)23-16-5-6-17(21)18(22)11-16/h1-6,11,14H,7-10,12H2,(H,23,25) |
InChI Key |
REKLFSKXLXTBAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=C(C=C2)F)F)S(=O)(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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